molecular formula C14H14O5S B5191355 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate

Cat. No.: B5191355
M. Wt: 294.32 g/mol
InChI Key: OEQGPFQAHSUQDI-UHFFFAOYSA-N
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Description

6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is a tricyclic coumarin sulfonate derivative characterized by a benzo[c]chromen core fused with a partially hydrogenated cyclohexane ring. This compound has been studied for its inhibitory effects on enzymes such as alkaline phosphatase () and its structural role in metal-sensing applications (). Its synthesis typically involves coupling the hydroxyl group of the benzo[c]chromen scaffold with methanesulfonyl chloride under basic conditions, followed by purification via column chromatography ().

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-20(16,17)19-9-6-7-11-10-4-2-3-5-12(10)14(15)18-13(11)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQGPFQAHSUQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.

    Oxidation: The resulting chromene intermediate is then subjected to oxidation to introduce the oxo group at the 6-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Sulfonation: The final step involves the introduction of the methanesulfonate group. This can be achieved by reacting the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol intermediate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts or reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the chromene ring, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 6-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate.

    Substitution: The methanesulfonate group can be substituted by nucleophiles, such as amines or thiols, to form corresponding sulfonamide or sulfonate ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 6-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate depends on its specific application:

    Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Chemical Reactivity: The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations.

Comparison with Similar Compounds

Sulfonate Derivatives

  • Aromatic vs. Aliphatic Sulfonates: Aromatic sulfonate derivatives (e.g., 6-oxo-7,8,9,10,11,12-hexahydro-6H-cycloocta[c]chromen-3-yl benzenesulfonate) exhibit stronger antiproliferative activity (IC₅₀ = 5.76–8.13 µM in OVCAR-4 cells) compared to aliphatic analogs like methanesulfonate, as the π-system of aromatic groups enhances target binding ().
  • Trifluoromethyl Benzenesulfonate (1x) : The electron-withdrawing CF₃ group increases metabolic stability and enzyme inhibition potency ().

Ester and Carboxylic Acid Derivatives

  • Methyl ((6-Oxo-benzo[c]chromen-3-yl)oxy)acetate : Replacing sulfonate with an acetoxy group shifts biological activity toward oxidative stress modulation ().
  • 2-[(6-Oxo-benzo[c]chromen-3-yl)oxy]propanoic Acid: The carboxylic acid group enhances hydrogen-bonding capacity, improving target protein interactions ().

Physicochemical Properties

  • Melting Points : Methanesulfonate derivatives generally exhibit lower melting points (e.g., 166–169°C for 1n) compared to aromatic sulfonates, which have higher thermal stability ().
  • Solubility : Aliphatic sulfonates like the target compound are more water-soluble than aromatic derivatives but less lipophilic ().

Computational and Structural Insights

  • Molecular Geometry : Compared to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl dihydrogenphosphate, the methanesulfonate group alters bond angles and dihedral conformations, impacting enzyme binding ().
  • Docking Studies: Propanoic acid derivatives show higher predicted binding affinities to kinase domains than sulfonates due to additional hydrogen-bonding motifs ().

Biological Activity

The compound 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is a member of the dibenzopyran-6-one family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings.

Structural Characteristics

The compound's structure can be classified as a dibenzopyran-6-one, characterized by a fused benzene ring system. The presence of the methanesulfonate group enhances its solubility and reactivity, potentially influencing its biological activity.

Table 1: Structural Data of this compound

Atomx (Å)y (Å)z (Å)U_iso/U_eq
O10.53859(10)0.16733(8)0.92065(7)0.0410(3)
O20.63028(12)0.27465(8)0.84841(8)0.0509(3)
C140.44382(14)0.18379(10)0.74486(11)0.0347(3)

This table summarizes some key structural parameters obtained from crystallographic studies.

Anticancer Properties

The biological evaluation of dibenzopyran derivatives has shown promising anticancer activity. In vitro studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of related dibenzopyran compounds against three human cancer cell lines: gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116). The results indicated that certain derivatives displayed IC50 values below the threshold of 10 μM, which is considered indicative of potent activity.

Table 2: Cytotoxicity Data of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Compound AACP-034.8
Compound BSKMEL-192.8
Compound CHCT-1169.4

These findings suggest that structural modifications in dibenzopyran derivatives can lead to enhanced anticancer activity.

The mechanism underlying the anticancer activity of these compounds may involve the induction of apoptosis in cancer cells without causing significant toxicity to normal cells. Studies have indicated that these compounds do not disrupt red blood cell membranes at effective concentrations, suggesting a targeted action against cancer cells rather than nonspecific cytotoxicity.

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